



# Application Note: Quantification of Sophoraflavanone G using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B12301720	Get Quote

#### Introduction

Sophoraflavanone G is a prenylated flavonoid found in plants of the Sophora genus, notably Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. As research into the therapeutic potential of Sophoraflavanone G progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount. This application note details a validated HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the reliable determination of Sophoraflavanone G, particularly in plasma samples, which is crucial for pharmacokinetic and drug metabolism studies.

#### Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of ultra-high-performance liquid chromatography (UHPLC). The protocol involves a liquid-liquid extraction step to isolate Sophoraflavanone G from the plasma matrix. The analyte is then separated from other components on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The transition of the precursor ion to a specific product ion provides the necessary specificity and sensitivity for accurate quantification.



## **Experimental Protocols**

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Sophoraflavanone G from rat plasma and can be adapted for other biological matrices.[1]

- Reagents and Materials:
  - Rat plasma samples
  - Sophoraflavanone G standard
  - Internal Standard (IS) solution (e.g., Rutin)
  - Ethyl acetate (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade)
  - Microcentrifuge tubes (1.5 mL)
  - Pipettes and tips
  - Vortex mixer
  - Centrifuge
  - Nitrogen evaporator
- Procedure:
  - Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
  - Add 20 μL of the internal standard working solution.
  - Add 500 μL of ethyl acetate to the tube.



- Vortex the mixture for 3 minutes to ensure thorough mixing.
- Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase (e.g., 50:50 methanol:water).
- Vortex for 1 minute to dissolve the extract.
- Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

#### 2. HPLC-MS/MS Analysis

The following are typical UHPLC and MS/MS conditions for the analysis of Sophoraflavanone G.

- Instrumentation:
  - UHPLC system (e.g., Waters ACQUITY UPLC)
  - Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
  - Analytical column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm)[2]
- Chromatographic Conditions:
  - Mobile Phase A: 0.1% Formic Acid in Water[2]
  - Mobile Phase B: Acetonitrile[2]
  - Flow Rate: 0.4 mL/min[2]
  - Column Temperature: 35°C[2]
  - Injection Volume: 5 μL



#### Gradient Elution Program:[2]

Time (min)	% Mobile Phase B
0.0 - 10.0	3 - 20
10.0 - 15.0	20 - 30
15.0 - 20.0	30 - 50
20.0 - 25.0	50 - 70
25.0 - 27.0	70 - 100
27.0 - 30.0	100
30.0 - 32.0	100 - 3

| 32.0 - 35.0| 3 |

• Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

Capillary Voltage: 3.0 kV[2]

Desolvation Temperature: 325°C[2]

Desolvation Gas Flow: 800 L/h[2]

Cone Gas Flow: 50 L/h

Nebulizer Gas Pressure: 7 bar

• MRM Transitions:[1]

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Sophoraflavanone G	423.2	161.2



| Rutin (IS) | 609.3 | 300.3 |

## **Quantitative Data Summary**

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for Sophoraflavanone G.

Table 1: Calibration Curve and Linearity[1]

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)
Sophoraflavanone G	0.1 - 200	> 0.9923

#### Table 2: Precision and Accuracy[1]

Analyte	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Accuracy
Sophoraflavanone G	< 13.2%	< 13.2%	Good

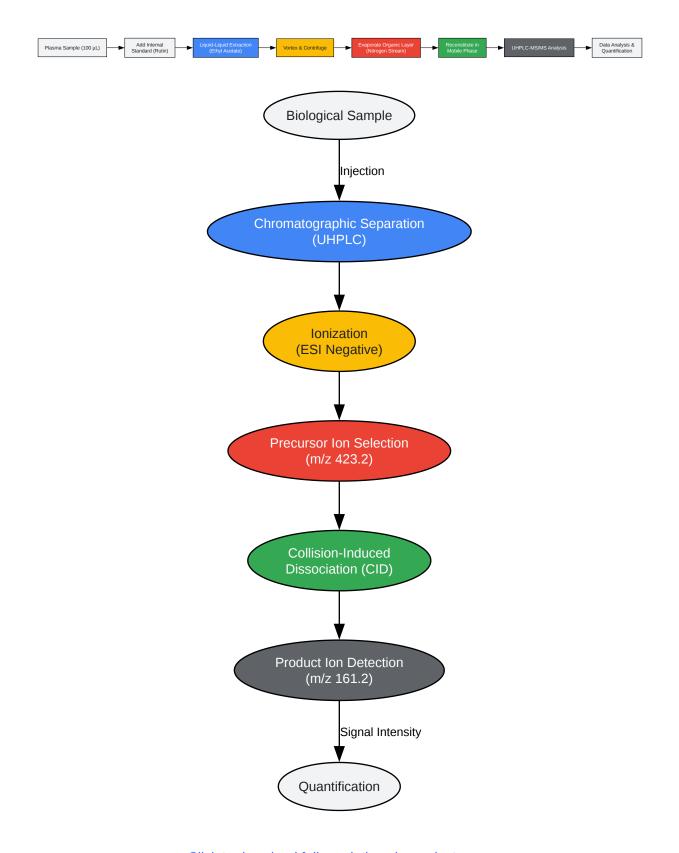
#### Table 3: Recovery[1]

Analyte	Extraction Recovery
Sophoraflavanone G	No more than 12.6%

## **Visualizations**

Experimental Workflow for Sophoraflavanone G Quantification





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### References

- 1. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS -PMC [pmc.ncbi.nlm.nih.gov]
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